molecular formula C10H9NO3 B1629334 3-(2-Cyanophenoxy)propanoic acid CAS No. 916198-50-0

3-(2-Cyanophenoxy)propanoic acid

Cat. No. B1629334
CAS RN: 916198-50-0
M. Wt: 191.18 g/mol
InChI Key: GEPCGEWQELOJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyanophenoxy)propanoic acid is a heterocyclic organic compound . It has a molecular weight of 191.183360 g/mol and a molecular formula of C10H9NO3 . Its IUPAC name is 3-(2-cyanophenoxy)propanoic acid .


Molecular Structure Analysis

The molecular structure of 3-(2-Cyanophenoxy)propanoic acid consists of a cyanophenyl group (a phenyl group with a cyano substituent) attached to a propanoic acid molecule via an ether linkage . The canonical SMILES representation is C1=CC=C(C(=C1)C#N)OCCC(=O)O .


Physical And Chemical Properties Analysis

3-(2-Cyanophenoxy)propanoic acid has a boiling point of 368ºC at 760 mmHg and a flash point of 176.3ºC . Its density is 1.27g/cm³ . It has 4 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Renewable Building Block for Material Science

  • Phloretic acid, a compound related to 3-(2-Cyanophenoxy)propanoic acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This application is significant in materials science, offering a sustainable alternative to traditional methods (Trejo-Machin et al., 2017).

Anti-inflammatory Properties

  • New phenolic compounds structurally similar to 3-(2-Cyanophenoxy)propanoic acid were isolated from Eucommia ulmoides Oliv. leaves, showing modest inhibitory activities against inflammation (Ren et al., 2021).

Bioanalysis and Human Health

  • The compound 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid, structurally related to 3-(2-Cyanophenoxy)propanoic acid, has been quantified in human biological matrices. This research offers insights into the metabolic processes involving such compounds and their relevance in conditions like schizophrenia and autism (Obrenovich et al., 2018).

Agricultural and Environmental Applications

  • Studies on the photodegradation of cyhalofop, a herbicide structurally related to 3-(2-Cyanophenoxy)propanoic acid, highlight its behavior in aqueous systems and environmental impact (Pinna & Pusino, 2011).

Phytotoxic and Mutagenic Effects

  • Cinnamic acid derivatives, structurally similar to 3-(2-Cyanophenoxy)propanoic acid, demonstrate phytotoxic and mutagenic effects, offering potential insights into their use in agriculture and environmental studies (Jităreanu et al., 2013).

Pharmaceutical Research

  • Research into analogs of 3-(2-Cyanophenoxy)propanoic acid shows their potential as opioid antagonists, indicating their significance in medical research and drug development (Lu et al., 2006).

Future Directions

Currently, 3-(2-Cyanophenoxy)propanoic acid is available for experimental and research use . As our understanding of its properties and potential applications grows, it may find use in various fields of chemistry and materials science.

properties

IUPAC Name

3-(2-cyanophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPCGEWQELOJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602699
Record name 3-(2-Cyanophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Cyanophenoxy)propanoic acid

CAS RN

916198-50-0
Record name 3-(2-Cyanophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Cyanophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Cyanophenoxy)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Cyanophenoxy)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Cyanophenoxy)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Cyanophenoxy)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(2-Cyanophenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.